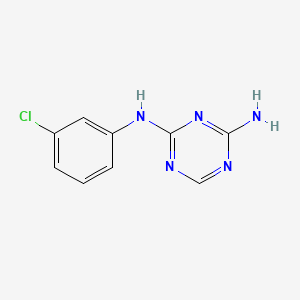

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVYIZDTWXVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222051 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-43-4 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:

Step 1: Cyanuric chloride is dissolved in an organic solvent like acetone or tetrahydrofuran.

Step 2: 3-chloroaniline is added to the solution, followed by the addition of a base.

Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of the desired product.

Step 4: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized triazine derivatives.

Reduction Products: Reduced triazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine derivatives is their anticancer properties . Research has shown that compounds within this class exhibit selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231). For instance, a study reported that certain derivatives demonstrated a growth inhibition (GI50) value as low as 1 nM against these cancer cells while sparing non-cancerous breast cells (MCF-10A) from significant cytotoxic effects .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring significantly enhanced anticancer activity. For example:

- Compounds with 3,4,5-trimethoxyphenyl moiety exhibited superior activity.

- The positioning of substituents (ortho vs. para) dramatically affected potency; moving a methoxy group from ortho to para resulted in a 200-fold increase in activity .

Antibacterial Potential

Beyond anticancer effects, N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine and its derivatives have been explored for their antibacterial properties . These compounds have shown promise as inhibitors of bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival. Inhibition studies indicated that certain derivatives were more effective than existing antibacterial agents .

Synthesis and Development

The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process that can be optimized for efficiency and yield. Recent advancements have introduced microwave-assisted methods that allow for rapid synthesis of these compounds from readily available precursors like cyanoguanidine and various aromatic aldehydes . This method not only improves yield but also reduces the time required for synthesis.

Table: Summary of Synthesis Methods

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-assisted synthesis | Rapid reaction time; high yields | Efficient; cost-effective |

| Traditional multi-step | Involves several reagents and steps | Established method; versatile |

Potential in Drug Development

The diverse biological activities of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine derivatives position them as candidates for further drug development. Their ability to selectively target cancer cells while minimizing effects on normal cells is particularly appealing in oncology. Additionally, the antibacterial properties suggest potential applications in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substituents

N2-(2-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Chlorine at the ortho position (2-chlorophenyl).

- Molecular Weight : 221.65 g/mol (same as 3-chloro isomer).

- This positional change may alter binding affinity in biological systems .

N2-(4-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Chlorine at the para position (4-chlorophenyl).

- Reactivity : The para-chloro group offers less steric hindrance than ortho but similar electronic effects to the meta isomer. However, its linear geometry may enhance crystallinity compared to the 3-chloro analog .

Substituent Modifications on the Triazine Core

6-(Chloromethyl)-N2-(3-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Additional chloromethyl group at position 6 of the triazine.

- Molecular Weight : 292.20 g/mol (vs. 221.65 for the parent compound).

- Impact : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). This modification is critical in synthesizing derivatives for drug discovery, as seen in dual-acting FFAR1/FFAR4 modulators .

N2-(2-Chlorophenyl)-6-(4-Trifluoromethylphenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Trifluoromethylphenyl group at position 5.

- Properties :

Aromatic Ring Modifications

N2-(2,4-Dimethylphenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Methyl groups at ortho and para positions on the phenyl ring.

- Molecular Weight : 215.25 g/mol.

- This compound is classified as an irritant, highlighting differences in safety profiles .

N2-(3-Methoxyphenyl)-6-Pyrrolidinyl-1,3,5-Triazine-2,4-Diamine Hydrochloride

- Structure : Methoxy group at meta position and pyrrolidinyl group at position 6.

- Molecular Weight : 412.92 g/mol.

- Impact : The methoxy group enhances solubility, while the pyrrolidinyl moiety introduces basicity, favoring interactions with biological targets. This compound is explored in receptor modulation studies .

Halogen-Swapped Analogs

N2-(2-Bromophenyl)-6-(Chloromethyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Bromine replaces chlorine at the ortho position.

- Molecular Weight : 315.57 g/mol (C₁₀H₉BrClN₅).

Biological Activity

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, notable for its potential biological activities, particularly in cancer research. This article examines its biological activity through various studies, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine features a triazine ring with a 3-chlorophenyl group at the nitrogen atom in the 2 position and amino groups at the 4 and 6 positions. This unique substitution pattern is believed to influence its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazine derivatives, including N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines.

Case Study: Selective Cytotoxicity Against Breast Cancer

A significant study evaluated new 6,N2-diaryl-1,3,5-triazine-2,4-diamines against triple-negative breast cancer (TNBC) cell lines (MDA-MB231, SKBR-3, and MCF-7) and non-cancerous MCF-10A cells. The findings revealed that specific derivatives exhibited remarkable selectivity for TNBC cells:

| Compound | GI50 (nM) | Selectivity | Notes |

|---|---|---|---|

| Compound 18 | 1 | Highly selective | 10-fold more active than methotrexate |

| Compound 19 | 0.008 | Moderate | Effective against SKBR-3 |

| Methotrexate | 0.01 | Control | Standard reference |

The most active compound demonstrated a GI50 value of 1 nM , indicating potent antiproliferative activity against MDA-MB231 cells while sparing normal breast epithelial cells .

The mechanisms underlying the anticancer effects of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involve multiple pathways:

- Inhibition of Cancer-Related Enzymes : Studies have shown that triazine derivatives can inhibit enzymes such as DNA topoisomerase IIα and various kinases implicated in cancer progression .

- Induction of Apoptosis : Evidence suggests that these compounds induce apoptosis in cancer cells. Morphological changes observed through fluorescence microscopy confirmed that apoptosis was a primary pathway for cytotoxicity .

Binding Affinity and Structure-Activity Relationship (SAR)

Ligand binding studies have provided insights into how N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine interacts with biological targets. The binding affinity of this compound is influenced by its structural features:

- Substituent Effects : Variations in the substituents on the triazine ring significantly affect biological activity. For instance, altering the position of methoxy groups on phenyl rings has shown to enhance potency by several orders of magnitude .

Potential Applications

Given its promising biological activities, N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine has potential applications in:

- Cancer Therapy : Its selective cytotoxicity against TNBC makes it a candidate for further development as an anticancer agent.

- Drug Development : The unique structural characteristics may allow for the design of novel therapeutics targeting specific enzymes and receptors involved in cancer and other diseases .

Q & A

Q. What are the standard synthetic routes for N<sup>2</sup>-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, and what are their typical yields?

The compound is synthesized via a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave-assisted conditions, followed by acid-catalyzed cyclization. Yields typically range from 28% to 58%, depending on substituents and reaction optimization. For example, N<sup>2</sup>-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine was synthesized in 52% yield using ethanol as the solvent . Key variables include solvent choice (e.g., ethanol, methanol), temperature (80–120°C), and catalyst (HCl or NaOH for aromatization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

<sup>1</sup>H NMR and <sup>13</sup>C NMR are critical. Key features include:

- Aromatic proton resonances at δ 7.2–8.4 ppm (e.g., N<sup>2</sup>-(3-chlorophenyl) protons at δ 7.67–8.20 ppm).

- NH2 signals as broad singlets near δ 7.2–7.3 ppm.

- Triazine ring carbons at δ 164–169 ppm in <sup>13</sup>C NMR . Mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages) further validate purity and structure .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 6.25–35.50 μM in MDA-MB-231 cells) and antimicrobial potential . Activity correlates with substituents on the triazine core; electron-withdrawing groups (e.g., -Cl, -CF3) enhance potency .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability for N<sup>2</sup>-(3-chlorophenyl) derivatives?

- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. hours) and improves yield by ~15–20% .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalytic additives: Use of Lewis acids (e.g., ZnCl2) or base (K2CO3) for dehydrohalogenation .

- Post-synthetic modifications: Introducing methoxy or trifluoromethyl groups via Suzuki coupling or nucleophilic substitution .

Q. How do structural modifications at the N<sup>2</sup> and C<sup>6</sup> positions influence biological activity?

- C<sup>6</sup> substituents : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) enhance DNA intercalation, while electron-deficient aryl groups improve kinase inhibition.

- N<sup>2</sup> substituents : Chlorophenyl groups increase lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies.

- 3D-QSAR models indicate that steric and electrostatic parameters at the C<sup>6</sup> position account for >70% of antiproliferative activity variance .

Q. What strategies resolve contradictions in solubility and toxicity data across studies?

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) to address poor aqueous solubility (logP ≈ 2.5–3.8) .

- Toxicity : Metabolic profiling (e.g., CYP450 assays) identifies reactive metabolites. Structural tweaks, such as replacing -Cl with -OCH3, reduce hepatotoxicity .

Q. What advanced analytical methods are used to study its mechanism of action?

- Molecular docking : Targets include CDK inhibitors (e.g., cyclin-dependent kinases) and topoisomerase II.

- Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade in MDA-MB-231 cells) .

- Proteomics : SILAC-based assays identify downstream targets like Bcl-2 and caspase-3 .

Q. How can computational modeling guide the design of novel derivatives?

- 3D-QSAR (Comparative Molecular Field Analysis) identifies pharmacophores; e.g., a hydrophobic pocket at C<sup>6</sup> improves binding affinity.

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Derivatives with ΔE ≈ 4.5 eV show optimal stability and bioactivity .

Methodological Considerations

Q. What protocols mitigate handling risks during experimental work?

Q. How are enantiomeric excess and absolute configuration determined for chiral analogs?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Assign configurations via Cotton effects at 250–300 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.